3,4-Diaminobenzonitrile CAS number and properties
3,4-Diaminobenzonitrile CAS number and properties
An In-depth Technical Guide to 3,4-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminobenzonitrile is an aromatic organic compound that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and functional materials. Its structure, featuring a benzene (B151609) ring substituted with two adjacent amine groups and a nitrile group, provides multiple reactive sites for chemical modifications. This unique arrangement makes it a key intermediate in the development of pharmaceuticals, high-performance polymers, dyes, and fluorescent probes for chemical sensing. This guide provides a comprehensive overview of its properties, synthesis, and applications.
Chemical and Physical Properties
The fundamental properties of 3,4-Diaminobenzonitrile are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 17626-40-3[1][2][3][4] |
| Molecular Formula | C₇H₇N₃[1][4][5] |
| Molecular Weight | 133.15 g/mol [1][2][4][5] |
| Linear Formula | C₆H₃(NH₂)₂C≡N[2] |
| InChI Key | VWLLPPSBBHDXHK-UHFFFAOYSA-N[2][6] |
| SMILES String | Nc1ccc(cc1N)C#N[2][6] |
| MDL Number | MFCD00723901[2][5] |
Physical and Chemical Data
| Property | Value |
| Appearance | White to brown powder, crystals, and/or chunks[5] |
| Form | Solid[2][6] |
| Melting Point | 144-148 °C[2][5][6] |
| Assay | 97%[2][6] |
| Storage Temperature | Room temperature[5] |
Experimental Protocols
Detailed methodologies for the synthesis of 3,4-Diaminobenzonitrile are presented below, providing a practical guide for laboratory preparation.
Synthesis of 3,4-Diaminobenzonitrile via Hydrogenation
A common and effective method for synthesizing 3,4-Diaminobenzonitrile is through the catalytic hydrogenation of a nitro-substituted precursor, such as 4-amino-3-nitrobenzonitrile (B23877) or 3-amino-4-nitrobenzonitrile (B113395).
Method 1: From 4-Amino-3-nitrobenzonitrile
-
Materials:
-
4-Amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (500 mg)
-
Methanol (20 mL)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
-
Procedure:
-
To a stirring solution of 4-amino-3-nitrobenzonitrile in methanol, add the 10% Pd/C catalyst.[1]
-
Degas the reaction flask and subsequently fill it with hydrogen gas (a hydrogen balloon is suitable for this purpose).[1]
-
Stir the reaction mixture vigorously at 25°C for 18 hours.[1]
-
Upon completion, degas the mixture under a vacuum and backfill with nitrogen. Repeat this process three times.[1]
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.[1]
-
Concentrate the filtrate under vacuum to yield 3,4-Diaminobenzonitrile. The product can be obtained as a green oil (1.47 g, 90% yield) and used directly in subsequent steps.[1]
-
Method 2: From 3-Amino-4-nitrobenzonitrile
-
Materials:
-
3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol)
-
10% Palladium on carbon (Pd/C) catalyst (1.00 g)
-
Anhydrous ethanol (B145695) (250 mL)
-
Hydrogen gas (H₂)
-
Diethyl ether
-
-
Procedure:
-
Hydrogenate 3-amino-4-nitrobenzonitrile in anhydrous ethanol with 10% Pd/C under 50 psi of hydrogen gas for 5 hours.[1]
-
After the reaction, filter the mixture through a pad of celite.[1]
-
Concentrate the filtrate.[1]
-
Triturate the resulting solid with diethyl ether to afford the desired product as a tan solid (11.40 g, 70% yield).[1]
-
Caption: Workflow for the synthesis of 3,4-Diaminobenzonitrile.
Applications in Research and Development
Diaminobenzonitrile and its derivatives are instrumental in creating advanced fluorescent materials for various scientific applications.
Development of Fluorescent Probes
Derivatives like diaminomaleonitrile (B72808) can be used to synthesize Schiff base fluorescent probes for the selective detection of metal ions, such as Al³⁺.[7] This has significant implications for cellular imaging and environmental monitoring.
Protocol: Synthesis of an Asymmetric Schiff Base Fluorescent Probe
This protocol outlines a two-step synthesis of a selective fluorescent probe for Al³⁺, starting from a diaminobenzonitrile derivative.[7]
-
Step 1: Mono-acetylation of Diaminomaleonitrile (DAMN)
-
Dissolve diaminomaleonitrile in ethyl acetate.
-
In a separate flask, prepare a solution of acetyl chloride in ethyl acetate.
-
Cool the DAMN solution in an ice-water bath and add the acetyl chloride solution dropwise while stirring.[7]
-
-
Step 2: Condensation with Salicylaldehyde (B1680747)
-
Dissolve the synthesized mono-acetylated DAMN in ethanol in a round-bottom flask.
-
Gradually add salicylaldehyde to the solution.[7]
-
Heat the mixture to reflux at 80°C for 8 hours with continuous stirring. A yellow powder will form.[7]
-
After cooling, collect the yellow powder by vacuum filtration and wash with ethanol and diethyl ether.[7]
-
Dry the final product under vacuum.
-
Caption: Synthesis of a Schiff base fluorescent probe.
Safety and Handling
Proper handling of 3,4-Diaminobenzonitrile is essential due to its potential hazards.
Hazard Identification
-
Hazard Statements:
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3.[2][8]
Precautionary Measures and PPE
-
Precautionary Statements: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338.[2][8]
-
Personal Protective Equipment (PPE):
Storage and Incompatibilities
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[9]
Conclusion
3,4-Diaminobenzonitrile is a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of novel materials and pharmaceutical compounds. A thorough understanding of its chemical properties, synthesis protocols, and safety requirements is paramount for its effective and safe utilization in research and development. The methodologies and data presented in this guide offer a foundational resource for professionals working with this compound.
References
- 1. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Diaminobenzonitrile,CAS 17626-40-3 [langwaychem.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Diaminobenzonitrile [myskinrecipes.com]
- 6. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,4-ジアミノベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
